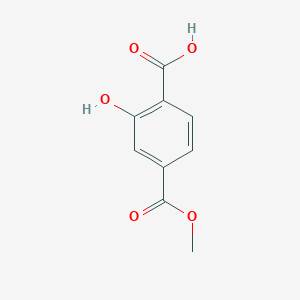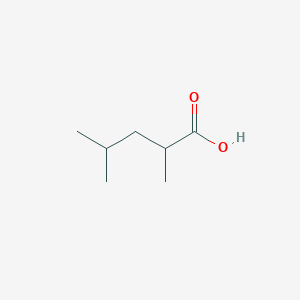
2,4-Dimethylpentanoic acid
Overview
Description
2,4-Dimethylpentanoic acid is a branched-chain fatty acid with the molecular formula C7H14O2 . It has a molecular weight of 130.1849 .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-carbon chain with two methyl groups attached to the second and fourth carbons, and a carboxylic acid group attached to the terminal carbon .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 210.9±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 49.3±6.0 kJ/mol and a flash point of 94.5±9.8 °C . The compound has a molar refractivity of 36.0±0.3 cm3, a polar surface area of 37 Å2, a polarizability of 14.3±0.5 10-24 cm3, and a molar volume of 139.5±3.0 cm3 .Scientific Research Applications
Chemical Synthesis and Organic Reactions
2,4-Dimethylpentanoic acid and its derivatives are involved in various chemical synthesis processes. For instance, they are used in stepwise Aldol addition and cyanhydrin formation with acetone and thallous cyanide, leading to the formation of different organic compounds such as 2,4-dihydroxy-2,4-dimethylpentanoic acid and 2-hydroxy-2,4,4-trimethylbutyrolactone (Abu-Salem et al., 2008). These processes are fundamental in organic chemistry, contributing to the development of new compounds with potential applications in various fields including pharmaceuticals, materials science, and agrochemicals.
Astrobiology and Extraterrestrial Chemistry
This compound's analogs, such as amino acid derivatives, have been discovered in meteorites, providing insights into prebiotic chemistry and the origins of life. The detection of enantiomeric excesses in meteoritic amino acids like 2-amino-2,3-dimethylpentanoic acid from the Murchison meteorite suggests an asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997). This research is significant in understanding the chemical processes that could have led to the emergence of life on Earth and potentially on other celestial bodies.
Environmental Studies and Ecology
The environmental behavior of compounds related to this compound, especially herbicides like 2,4-D, has been extensively studied. Research on the dissipation of 2,4-D in soil after the application of its various forms, such as dimethylamine salt and 2-ethylhexyl ester, reveals important information about its environmental impact and behavior in different ecological systems (Wilson, Geronimo, & Armbruster, 1997). These studies are crucial in assessing the ecological safety of herbicides and in developing guidelines for their safe and sustainable use.
Pharmacology and Medical Research
In medical research, derivatives of this compound have been studied for their pharmacological properties. For example, vallestrstril, a synthetic estrogen, was clinically assayed and is a derivative of this compound, indicating its relevance in the development of pharmaceutical products (Sturnick & Gargill, 1952). Such research highlights the potential medical applications of derivatives of this compound, contributing to the field of drug development and therapeutic interventions.
Toxicological Studies
The toxicological properties of this compound and its related compounds, especially in the context of herbicides like 2,4-D, have been extensively studied. These studies assess the safety and potential health risks associated with exposure to these compounds, providing critical information for regulatory agencies and public health officials (Bus & Hammond, 2007). Understanding the toxicology of such compounds is essential for their safe handling and use in various industries.
Mechanism of Action
Target of Action
As a fatty acid, it may interact with various enzymes and receptors within the body, influencing metabolic processes .
Mode of Action
As a fatty acid, it could potentially be involved in energy production through beta-oxidation, a process where fatty acids are broken down to generate acetyl-CoA, which is then used in the Krebs cycle for energy production .
Biochemical Pathways
2,4-Dimethylpentanoic acid, being a fatty acid, is likely involved in the fatty acid metabolism pathway. This pathway includes the breakdown of fatty acids (beta-oxidation) to produce energy, as well as the synthesis of new fatty acids and triglycerides .
Pharmacokinetics
As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized primarily in the liver, and excreted through the kidneys .
Biochemical Analysis
Biochemical Properties
2,4-Dimethylpentanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in carboxylic esters. The interaction between this compound and carboxylesterases involves the hydrolysis of the ester bond, leading to the formation of an alcohol and a carboxylic acid. This interaction is crucial for the metabolism and detoxification of ester-containing compounds in the body .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and energy homeostasis. By activating PPARs, this compound can enhance the expression of genes involved in fatty acid oxidation and glucose metabolism, thereby influencing cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to their inhibition or activation. For instance, it can inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This inhibition results in decreased fatty acid synthesis and increased fatty acid oxidation. Additionally, this compound can activate transcription factors such as PPARs, leading to changes in gene expression that promote lipid metabolism and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of metabolites that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism and energy homeostasis. At high doses, it can exhibit toxic or adverse effects. For example, high doses of this compound can lead to hepatotoxicity, characterized by liver damage and elevated levels of liver enzymes. These dosage-dependent effects highlight the importance of determining the appropriate dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as carboxylesterases and cytochrome P450 enzymes. These enzymes catalyze the oxidation and hydrolysis of this compound, leading to the formation of metabolites that can be further processed and excreted from the body. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH and FAD, which are essential for the enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by monocarboxylate transporters (MCTs), which facilitate the uptake and efflux of carboxylic acids. Additionally, binding proteins such as albumin can bind to this compound in the bloodstream, influencing its distribution and localization within tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound can be localized to the mitochondria, where it participates in fatty acid oxidation and energy production. The localization of this compound to specific subcellular compartments is essential for its activity and function in cellular metabolism .
Properties
IUPAC Name |
2,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)4-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKDPSQQDXTCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574316 | |
| Record name | 2,4-Dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-33-7 | |
| Record name | 2,4-Dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



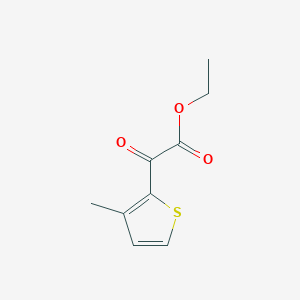

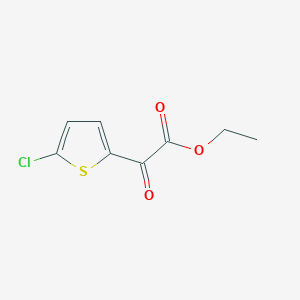

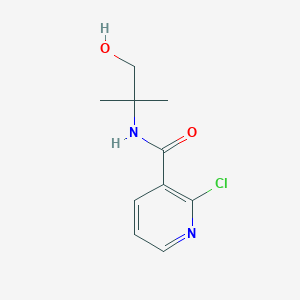



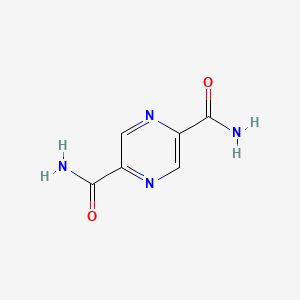
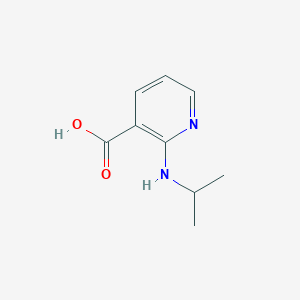
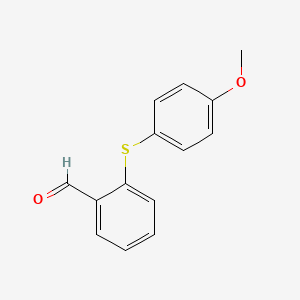
![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)
